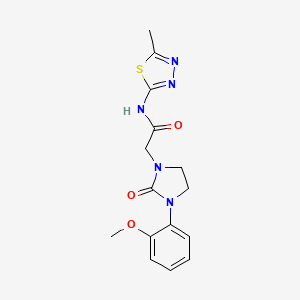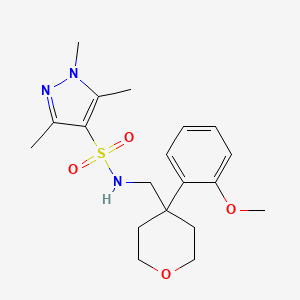
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural motifs common in organic chemistry, including a 2H-pyran ring, a methoxyphenyl group, and a pyrazole ring . The 2H-pyran ring is a common structural motif in many natural products . The methoxyphenyl group is an aromatic ring with a methoxy (OCH3) substituent, and the pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
Research into sulfonamide derivatives, including structures related to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has demonstrated their significance in medicinal chemistry. Such compounds have been synthesized and assessed for cytotoxic activities against tumor and non-tumor cell lines, showcasing their potential as cancer therapeutics. For instance, a series of polymethoxylated-pyrazoline benzene sulfonamides exhibited selective cytotoxicity and robust carbonic anhydrase inhibitory activities, indicating their promise for further pharmaceutical development (Kucukoglu et al., 2016). Similar studies have led to the identification of compounds with potent activity against carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting a multifaceted approach to drug design (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Potential
Sulfonamide derivatives have also been explored for their antimicrobial properties. New heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activities against common pathogens like E. coli and Staphylococcus aureus. This research opens avenues for developing new antibacterial agents to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, docking simulations and antimicrobial evaluations of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents highlight the versatility of sulfonamide derivatives in addressing diverse infectious diseases (Shingare et al., 2022).
Environmental Applications
Beyond their biomedical applications, sulfonamide derivatives have been studied for their environmental impact. For example, the microbial degradation of sulfonamide antibiotics, which are persistent environmental contaminants, involves unique pathways such as ipso-hydroxylation followed by fragmentation. This mechanism, identified in Microbacterium sp. strain BR1, offers insights into bioremediation strategies to eliminate sulfonamide antibiotics from the environment, mitigating their contribution to antibiotic resistance (Ricken et al., 2013).
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-18(15(2)22(3)21-14)27(23,24)20-13-19(9-11-26-12-10-19)16-7-5-6-8-17(16)25-4/h5-8,20H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDSDTBUWFSMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

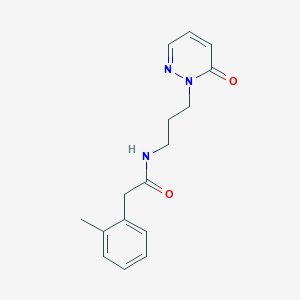

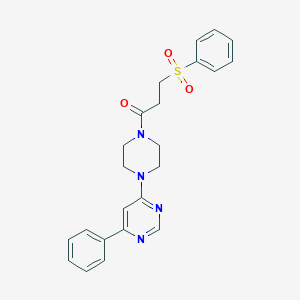
![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
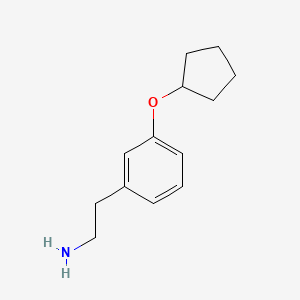
![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)
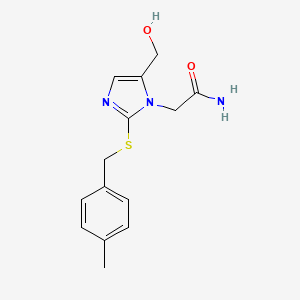


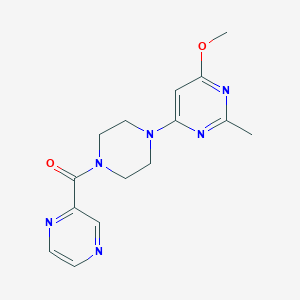
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2689292.png)
